Lipophilicity-Driven Differentiation: ACD/LogP of 1.42 Separates the Isobutyl Analog from All Shorter N-Alkyl Congeners
The calculated lipophilicity of 1-isobutyl-1H-pyrazole-4-carbaldehyde (ACD/LogP 1.42) is significantly higher than every shorter N-alkyl analog in the series. Direct comparison with the unsubstituted parent 1H-pyrazole-4-carbaldehyde (LogP 0.22) shows a ΔLogP of +1.20, corresponding to approximately 16-fold greater octanol-water partitioning. Relative to 1-methyl (LogP ~0.23, Δ+1.19), 1-ethyl (LogP ~0.54–0.72, Δ+0.70–0.88), and 1-propyl (LogP ~1.11, Δ+0.31), the isobutyl substituent consistently delivers higher lipophilicity [1]. This property is critical for building blocks destined for hydrophobic enzyme pocket targeting, where increased LogP correlates with improved membrane transit and target-site occupancy in intracellular kinase assays.
| Evidence Dimension | ACD/LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 1.42 |
| Comparator Or Baseline | 1-Methyl: LogP ≈0.23; 1-Ethyl: LogP ≈0.54–0.72; 1-Propyl: LogP ≈1.11; Unsubstituted 1H: LogP = 0.22 |
| Quantified Difference | ΔLogP = +0.31 (vs 1-propyl), +0.70–0.88 (vs 1-ethyl), +1.19–1.20 (vs 1-methyl and unsubstituted parent) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00; experimental LogP values from vendor and database sources (Molbase, ChemSrc, ChemBase) |
Why This Matters
A log unit difference of +0.31–1.20 translates to a 2–16× increase in partitioning into organic phases and hydrophobic protein pockets, directly impacting compound handling in organic synthesis, membrane permeability in cellular assays, and target engagement in biochemical screens.
- [1] Comparator LogP data: 1-Methyl (ChemBase, LogP 0.11360822; ACME Chem, LogP 0.23260); 1-Ethyl (Molbase/qiye.molbase.cn, LogP 0.7155; ChemSrc, LogP 0.54); 1-Propyl (ChemSrc/m.chemsrc.com, LogP 1.10560); Unsubstituted 1H (Molbase, LogP 0.2222). View Source
